Cas no 17202-79-8 (Cyclobutanol, 1-ethenyl-)

Cyclobutanol, 1-ethenyl-, is a cyclic alcohol derivative featuring a vinyl substituent on the cyclobutane ring. This compound is of interest in synthetic organic chemistry due to its strained four-membered ring structure and reactive functional groups, which make it a versatile intermediate for ring-opening and polymerization reactions. The presence of both hydroxyl and vinyl groups allows for selective modifications, enabling applications in the synthesis of specialty polymers, pharmaceuticals, and fine chemicals. Its unique structure also facilitates studies on steric and electronic effects in small-ring systems. Proper handling under inert conditions is recommended due to potential reactivity.
Cyclobutanol, 1-ethenyl- structure
Cyclobutanol, 1-ethenyl- structure
Product Name:Cyclobutanol, 1-ethenyl-
CAS No:17202-79-8
MF:C6H10O
MW:98.1430020332336
CID:1354712
PubChem ID:12250944
Update Time:2025-06-29

Cyclobutanol, 1-ethenyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanol, 1-ethenyl-
    • 1-vinyl-1-cyclobutanol
    • 1-Vinyl-cyclobutanol
    • NENZDZJSFGHDNG-UHFFFAOYSA-N
    • CS-0253245
    • 1-Ethenylcyclobutan-1-ol
    • AKOS017631704
    • EN300-631628
    • 17202-79-8
    • 1-vinylcyclobutanol
    • vinylcyclobutanol
    • Inchi: 1S/C6H10O/c1-2-6(7)4-3-5-6/h2,7H,1,3-5H2
    • InChI Key: NENZDZJSFGHDNG-UHFFFAOYSA-N
    • SMILES: OC1(C=C)CCC1

Computed Properties

  • Exact Mass: 202.09942
  • Monoisotopic Mass: 98.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 82.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 26.3

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Additional information on Cyclobutanol, 1-ethenyl-

1-Ethenylcyclobutanol (CAS No. 17202-79-8)

1-Ethenylcyclobutanol, also known as cyclobutanol, 1-ethenyl-, is a versatile organic compound with the CAS registry number 17202-79-8. This compound belongs to the class of cyclic alcohols and is characterized by its unique structure, which includes a four-membered cyclobutane ring substituted with an ethenyl group (-CH₂CH₂) and a hydroxyl group (-OH). The combination of these functional groups makes 1-Ethenylcyclobutanol a valuable intermediate in various chemical syntheses and applications.

Recent advancements in organic chemistry have highlighted the potential of 1-Ethenylcyclobutanol in the development of novel materials and pharmaceuticals. Researchers have explored its role as a building block for constructing complex molecular architectures, particularly in the synthesis of biologically active compounds and functional polymers. The compound's ability to undergo various transformations, such as oxidation, reduction, and cyclization reactions, has made it a focal point in modern synthetic strategies.

The synthesis of 1-Ethenylcyclobutanol typically involves multi-step processes that leverage the principles of ring-opening polymerization and transition metal catalysis. One notable approach employs the use of ruthenium catalysts to facilitate the formation of the cyclobutane ring, followed by selective functionalization to introduce the ethenyl and hydroxyl groups. This method has been optimized to achieve high yields and excellent stereocontrol, making it suitable for large-scale production.

In terms of applications, 1-Ethenylcyclobutanol has shown promise in the field of drug discovery. Its unique structure allows for the creation of molecules with tailored pharmacokinetic properties, such as improved bioavailability and reduced toxicity. For instance, studies have demonstrated its utility in synthesizing analogs of natural products with potent anti-inflammatory and anticancer activities.

Moreover, 1-Ethenylcyclobutanol has been investigated for its potential in green chemistry, particularly in the development of sustainable solvents and biodegradable polymers. Its ability to participate in reversible reactions under mild conditions makes it an attractive candidate for designing eco-friendly chemical processes.

The growing interest in 1-Ethenylcyclobutanol is also driven by its compatibility with modern analytical techniques. Advanced spectroscopic methods, such as NMR spectroscopy and mass spectrometry, have enabled precise characterization of its structure and reactivity. These tools have been instrumental in understanding the compound's behavior during various chemical transformations.

In conclusion, 1-Ethenylcyclobutanol (CAS No. 17202-79-8) is a multifaceted compound with significant potential across diverse fields. Its unique structure, coupled with its ability to undergo a wide range of chemical transformations, positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new applications and improve synthetic methodologies, this compound is poised to make even greater contributions to science and industry.

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